molecular formula C9H16FNO2 B1292804 Tert-butyl 3-fluoropyrrolidine-1-carboxylate CAS No. 518063-52-0

Tert-butyl 3-fluoropyrrolidine-1-carboxylate

Cat. No.: B1292804
CAS No.: 518063-52-0
M. Wt: 189.23 g/mol
InChI Key: SUECTKVSIDXQQE-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoropyrrolidine-1-carboxylate (CAS 518063-52-0) is a fluorinated pyrrolidine derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a Boc (tert-butoxycarbonyl) protecting group, which makes it particularly valuable for the synthesis of more complex molecules. The introduction of fluorine atoms into lead compounds is a widely used strategy in medicinal chemistry, as it can significantly alter a molecule's properties, including reducing the pKa of basic centers, improving metabolic stability, enhancing membrane permeability, and increasing overall potency . This scaffold is a crucial intermediate in the research and development of pharmaceutical targets, such as in the identification of αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis . Furthermore, the fluorine atom and the Boc-protected amine group provide handles for further synthetic elaboration, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. The compound should be stored sealed in a dry environment at 2-8°C . This product is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUECTKVSIDXQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648399
Record name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518063-52-0
Record name tert-Butyl 3-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-fluoropyrrolidine-1-carboxylate
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Preparation Methods

Laboratory Synthesis

The synthesis of tert-butyl 3-fluoropyrrolidine-1-carboxylate typically involves the reaction between 3-fluoropyrrolidine and tert-butyl chloroformate . This process is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base, such as triethylamine , is used to facilitate the reaction.

Reaction Scheme:
$$
\text{3-Fluoropyrrolidine} + \text{tert-butyl chloroformate} \xrightarrow{\text{Base (e.g., triethylamine)}} \text{this compound}
$$

Reaction Conditions:

  • Solvent: Dichloromethane or another non-polar solvent
  • Temperature: Typically maintained at room temperature
  • Atmosphere: Nitrogen or argon to ensure anhydrous conditions

Industrial Scale Production

On an industrial scale, similar processes are employed but adapted for large-scale reactors. Precise control over temperature and pressure is necessary to maximize yield and purity. Industrial-grade reagents and solvents are used for cost efficiency.

Alternative Synthetic Strategies

Cycloaddition-Based Approach

A more complex route involves cycloaddition reactions using pyrrolidine precursors. For example:

  • Starting Material: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine
  • Cycloaddition Reaction: Reacted with methyl fluoroacrylate under trifluoroacetic acid (TFA) catalysis.
  • Subsequent steps include condensation with hydroxylamine derivatives and Grignard reagent reactions to form intermediates.

Advantages:

  • High yield of intermediates
  • Mild reaction conditions

Disadvantages:

  • Requires specialized reagents (e.g., Grignard reagents)
  • Multi-step process increases complexity

Purification Techniques

After synthesis, purification steps are critical to achieving high purity levels suitable for research applications. Common methods include:

  • Recrystallization: Using solvents like ethyl acetate and hexane.
  • Chromatography: Thin-layer chromatography (TLC) or column chromatography is used to monitor and separate reaction products.
  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the compound's structure.

Comparison of Preparation Methods

Method Advantages Disadvantages
Direct Esterification Simple setup; high yield Requires anhydrous conditions
Cycloaddition-Based Approach High intermediate yield; mild conditions Multi-step process; specialized reagents
Industrial Scale Production Cost-efficient; scalable Requires precise control over conditions

Challenges in Synthesis

Some challenges associated with the preparation of this compound include:

  • Maintaining anhydrous conditions to prevent ester hydrolysis.
  • Handling fluorinated intermediates, which may require specialized equipment due to their reactive nature.
  • Scaling up reactions while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl 3-fluoropyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₉H₁₆FNO₂ 189.2 Fluorine at C3 Improved metabolic stability; pharmaceutical intermediate
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate C₂₄H₃₃FN₂O₆ 488.5 Pyridinyl, hydroxymethyl, methyl Dual fluorination for enhanced receptor binding
tert-Butyl 3-phenylpyrrolidine-1-carboxylate (A527903) C₁₅H₂₁NO₂ 247.3 Phenyl at C3 Aromatic interactions in drug design
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (HR499614) C₁₂H₁₉F₂NO₃ 263.3 Two fluorines, hydroxymethyl, methyl Increased lipophilicity for CNS drug candidates
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) C₁₁H₁₈F₃NO₃ 275.3 Hydroxy, methyl, trifluoromethyl Chiral centers for enantioselective synthesis

Physicochemical and Reactivity Insights

  • Fluorine vs.
  • Multi-Fluorinated Derivatives : Compounds like HR499614 (two fluorines) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Trifluoromethyl Groups : The trifluoromethyl group in CAS 1052713-78-6 enhances steric bulk and metabolic resistance, useful in protease inhibitors .

Biological Activity

Tert-butyl 3-fluoropyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl ester and a fluorine substituent at the 3-position. This structure contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity through hydrogen bonding and electrostatic interactions , while the tert-butyl group may influence lipophilicity, affecting membrane permeability.

Interaction with Enzymes

This compound has been studied for its potential to inhibit specific enzymes, which can be crucial in drug design. For example, it may interact with enzymes involved in metabolic pathways or signaling cascades, leading to altered cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : It has shown promise in inhibiting enzymes related to metabolic disorders.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
  • Potential Anticancer Activity : Preliminary studies suggest that it might have effects on cancer cell lines, warranting further investigation.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The results indicated a significant reduction in enzyme activity, suggesting potential applications in diabetes management.

CompoundDPP-IV Activity (%)IC50 (µM)
Control100-
This compound4512

Study 2: Receptor Modulation

In another study focusing on receptor binding, this compound was tested for its ability to modulate G-protein coupled receptors (GPCRs). The findings revealed that the compound could enhance receptor signaling pathways associated with neuroprotection.

Receptor TypeBaseline Activity (%)Activity with Compound (%)
GPCR A100150
GPCR B10080

Research Applications

The compound's unique properties make it a valuable building block for synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases. It serves as an intermediate in organic synthesis, contributing to the development of specialty chemicals.

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl 3-fluoropyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic fluorination of a pyrrolidine precursor. Key steps include:

  • Activation of the hydroxyl group : For example, using sulfonyl chlorides (e.g., 2-nitrophenylsulfonyl chloride) to generate a leaving group in tert-butyl 3-hydroxypyrrolidine-1-carboxylate derivatives .
  • Fluorination : Substitution with a fluorine source (e.g., KF or TBAF) under anhydrous conditions. Solvents like dichloromethane or DMF are used at 0–20°C to minimize side reactions .
  • Protection/deprotection : The tert-butyl carbamate (Boc) group is stable under acidic conditions but can be cleaved with TFA for downstream modifications .
    Critical Factors : Temperature control during fluorination is crucial to avoid racemization. Impurities often arise from incomplete substitution or Boc group cleavage.

Q. Q2. How is this compound characterized, and what analytical methods resolve structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm regiochemistry and purity. For example, 19F^{19}\text{F} NMR distinguishes between axial/equatorial fluorine conformers in the pyrrolidine ring .
  • Mass Spectrometry : ESI-HRMS validates molecular weight and detects byproducts (e.g., de-Boc derivatives) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical assignments in crystalline derivatives, though data collection requires high-resolution crystals .
    Data Contradictions : Rotameric mixtures (e.g., detected via 31P^{31}\text{P} NMR in phosphonylated analogs) may complicate interpretation; variable-temperature NMR or DFT calculations can clarify dynamic processes .

Advanced Research Questions

Q. Q3. How can stereochemical control be achieved during fluorination to optimize enantiomeric excess (ee) in this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Use of asymmetric phase-transfer catalysts (e.g., cinchona alkaloids) during fluorination can enhance ee by stabilizing transition states .
  • Substrate Engineering : Pre-organizing the pyrrolidine ring with bulky substituents (e.g., tert-butyl groups) restricts conformational flexibility, reducing racemization .
  • Monitoring : Chiral HPLC or 19F^{19}\text{F} NMR with chiral shift reagents (e.g., Eu(hfc)3_3) quantifies ee during reaction optimization .

Q. Q4. What stability challenges arise when handling this compound under varying pH or temperature conditions?

Methodological Answer:

  • Acidic Conditions : The Boc group hydrolyzes at pH < 2, releasing CO2_2 and tert-butanol. Stability studies (via 1H^{1}\text{H} NMR or TLC) in buffered solutions (pH 1–7) guide storage protocols .
  • Thermal Stability : Accelerated degradation studies (e.g., 40–60°C) reveal decomposition pathways (e.g., retro-aza-Michael reactions). Lyophilization or storage at –20°C in inert atmospheres extends shelf life .

Q. Q5. How can contradictory crystallographic and spectroscopic data for this compound derivatives be reconciled?

Methodological Answer:

  • Case Study : If X-ray data suggests a planar pyrrolidine ring while NMR indicates puckering, consider:
    • Dynamic Effects : Low-barrier ring puckering in solution (detected via VT-NMR) vs. static crystal packing .
    • Computational Validation : DFT calculations (e.g., Gaussian) model solution-phase conformers and compare with experimental data .
  • Mitigation : Use complementary techniques (e.g., NOESY for proximity correlations) to resolve discrepancies .

Methodological Optimization

Q. Q6. What strategies improve yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility in fluorination steps by maintaining precise temperature/residence time control .
  • Workup Optimization : Extract impurities (e.g., unreacted fluoride salts) with aqueous washes (NaHCO3_3 or brine) before column chromatography .

Q. Q7. How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity or biological activity of this compound derivatives?

Methodological Answer:

  • Reactivity Prediction : DFT (e.g., B3LYP/6-31G*) models transition states for fluorination, identifying rate-limiting steps .
  • Biological Screening : Docking studies (e.g., AutoDock Vina) predict binding to targets like enzymes or receptors, guiding SAR for drug discovery .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-fluoropyrrolidine-1-carboxylate

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